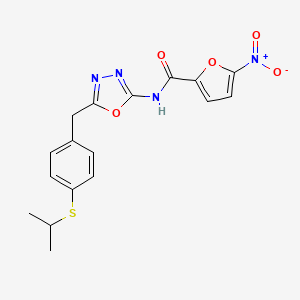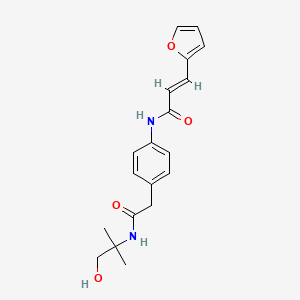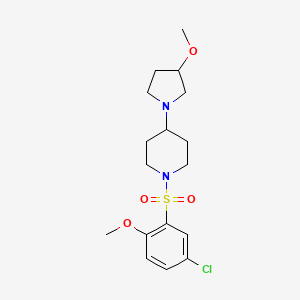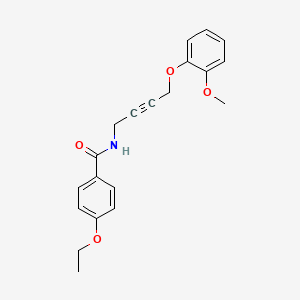![molecular formula C17H14N4O4S B2937958 N-(5-(6-oxo-1,6-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1448066-17-8](/img/structure/B2937958.png)
N-(5-(6-oxo-1,6-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(6-oxo-1,6-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intramolecular Cycloaddition Reactions
Research has demonstrated the versatility of pyridine and pyrimidine derivatives, similar to the compound , as intermediates in intramolecular Diels–Alder reactions. These reactions lead to the formation of complex polycyclic structures, which are of significant interest due to their potential pharmaceutical applications. The synthesis of fused 1,3-cyclohexadiene systems from 2-pyrone-6-carboxamides exemplifies the utility of such compounds in constructing intricate molecular architectures with potential for further functionalization (Noguchi et al., 1986).
Microwave-Assisted Synthesis
Another study highlights the efficiency of microwave-assisted synthesis in producing isothiazolopyridines, pyridothiazines, and pyridothiazepines from related pyridine derivatives. These methodologies underscore the compound's role in generating biologically active heterocycles through innovative synthetic routes, offering advantages in terms of yield and reaction times (Youssef et al., 2012).
Palladium-Catalyzed Oxidative Cyclization
The utility of pyridine and pyrimidine derivatives in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions has been documented. This approach facilitates the synthesis of tetrahydropyridinedione and other heterocyclic derivatives, showcasing the compound's applicability in constructing diverse heterocyclic frameworks with potential for further exploration in drug development (Bacchi et al., 2005).
Heterocyclic Derivative Syntheses
Studies on the preparation of thieno[2,3-b]pyridine derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates further illustrate the chemical versatility of pyridine-based compounds. These syntheses lead to novel heterocyclic systems that are of interest for their structural complexity and potential pharmacological properties (Bakhite et al., 2005).
Photophysical Properties
Research into the photophysical properties of pyridin-2(1H)-ones derived from similar compounds highlights the potential applications of these derivatives in materials science, particularly in the development of effective phosphors. The study of their UV and luminescence spectroscopy properties reveals significant insights into the relationship between structure and photophysical behavior, opening avenues for their application in optoelectronic devices (Shatsauskas et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of this compound is Matrix Metalloproteinase 13 (MMP 13) . MMP 13 is a key enzyme implicated in the degradation of the extracellular matrix in various diseases, including breast cancer, osteoarthritis, and rheumatoid arthritis .
Mode of Action
The compound interacts with its target, MMP 13, by inhibiting its activity . This inhibition is highly selective, suggesting that the compound has a specific affinity for MMP 13 over other MMPs .
Biochemical Pathways
The inhibition of MMP 13 affects the degradation and repair of the major components of the extracellular matrix of connective tissues . This can impact many physiological processes such as ovulation, embryogenesis, angiogenesis, cellular differentiation, and wound healing . Over-expression of MMPs is associated with a number of pathological processes, so inhibiting MMP 13 can potentially mitigate these effects .
Pharmacokinetics
Similar compounds have been noted to have good secondary pharmacology and physicochemical properties, along with excellent pharmacokinetics in preclinical species .
Result of Action
The result of the compound’s action is a reduction in the activity of MMP 13 . This can lead to a decrease in the degradation of the extracellular matrix, potentially mitigating the effects of diseases associated with MMP over-expression .
Propiedades
IUPAC Name |
N-[5-(6-oxo-1H-pyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c22-14-2-1-10(7-18-14)16(24)21-5-3-12-13(8-21)26-17(19-12)20-15(23)11-4-6-25-9-11/h1-2,4,6-7,9H,3,5,8H2,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJQWORVHVLWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Diethylamino)ethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2937876.png)




![(2Z)-3-phenyl-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)acrylamide](/img/structure/B2937881.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2937882.png)
![4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2937886.png)
![2-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2937888.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2937889.png)


![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2937898.png)